molecular formula C14H13FN4O B14967833 2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Ethyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967833
M. Wt: 272.28 g/mol
InChI Key: ALHPVXHSATWUJM-UHFFFAOYSA-N
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Description

2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 2-ETHYL-7-(2-FLUORO-4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C14H13FN4O

Molecular Weight

272.28 g/mol

IUPAC Name

2-ethyl-7-(2-fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13FN4O/c1-3-13-17-14-16-7-6-12(19(14)18-13)10-5-4-9(20-2)8-11(10)15/h4-8H,3H2,1-2H3

InChI Key

ALHPVXHSATWUJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

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